Stereochemical Complexity vs. Parent Scaffold
The 1,7-dimethyl derivative possesses three asymmetric atoms (C‑1, C‑7, and the spiro carbon) as confirmed by the MDL‑defined atom count . In contrast, the parent 2‑azaspiro[4.4]nonan‑3‑one (CAS 75751‑72‑3) contains no stereogenic centers . This difference provides the target compound with the ability to explore eight stereoisomeric configurations for SAR optimization, whereas the parent scaffold offers no stereochemical diversity.
| Evidence Dimension | Number of asymmetric atoms (stereogenic centers) |
|---|---|
| Target Compound Data | 3 asymmetric atoms |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonan-3-one (parent): 0 asymmetric atoms |
| Quantified Difference | 3 vs. 0 (absolute increase of 3 stereocenters) |
| Conditions | MDL atom attribute assignment in Fluorochem database; ChemicalBook structural record |
Why This Matters
Stereochemical diversity is a critical parameter in fragment-based drug discovery and chiral catalyst design, making the 1,7-dimethyl derivative a superior starting point for stereospecific lead optimization.
